N-[2-ethyl-4-(1-methyl-1H-pyrazol-4-yl)phenyl]acetamide
Übersicht
Beschreibung
N-[2-ethyl-4-(1-methyl-1H-pyrazol-4-yl)phenyl]acetamide, also known as Etoricoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and other conditions. Etoricoxib belongs to the class of selective COX-2 inhibitors, which means that it selectively inhibits the cyclooxygenase-2 (COX-2) enzyme responsible for the production of prostaglandins, which are responsible for inflammation and pain.
Wirkmechanismus
N-[2-ethyl-4-(1-methyl-1H-pyrazol-4-yl)phenyl]acetamide selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins. Prostaglandins are responsible for inflammation and pain. By selectively inhibiting COX-2, etoricoxib reduces inflammation and pain without affecting the production of prostaglandins that are necessary for normal physiological functions.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and pain in animal models and in clinical trials. It has also been shown to have a favorable safety profile, with a low incidence of adverse effects. This compound has been shown to have a longer half-life than other COX-2 inhibitors, which means that it can be taken less frequently.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-ethyl-4-(1-methyl-1H-pyrazol-4-yl)phenyl]acetamide has several advantages for lab experiments. It is a selective COX-2 inhibitor, which means that it can be used to study the role of COX-2 in inflammation and pain. It has also been shown to have a favorable safety profile, which means that it can be used in animal studies without causing adverse effects. However, etoricoxib has some limitations for lab experiments. It is a relatively new drug, and its long-term effects are not well understood. It is also expensive, which may limit its use in some studies.
Zukünftige Richtungen
There are several future directions for the study of etoricoxib. One area of research is the use of etoricoxib in the treatment of Alzheimer's disease. N-[2-ethyl-4-(1-methyl-1H-pyrazol-4-yl)phenyl]acetamide has been shown to reduce inflammation in the brain, which may slow the progression of Alzheimer's disease. Another area of research is the use of etoricoxib in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro, and may have potential as a cancer treatment. Finally, there is a need for further research into the long-term effects of etoricoxib, particularly in relation to cardiovascular disease. While etoricoxib has been shown to have a favorable safety profile, its long-term effects on the cardiovascular system are not well understood.
Wissenschaftliche Forschungsanwendungen
N-[2-ethyl-4-(1-methyl-1H-pyrazol-4-yl)phenyl]acetamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and other conditions. This compound has also been studied for its potential use in the treatment of other conditions, such as Alzheimer's disease, cancer, and cardiovascular disease.
Eigenschaften
IUPAC Name |
N-[2-ethyl-4-(1-methylpyrazol-4-yl)phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-4-11-7-12(13-8-15-17(3)9-13)5-6-14(11)16-10(2)18/h5-9H,4H2,1-3H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMDLQFQLLYXLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C2=CN(N=C2)C)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.